Cyclohex-2-ene-1-sulfonyl chloride

Physicochemical Properties Structural Differentiation Quality Control

Cyclohex-2-ene-1-sulfonyl chloride (CAS 1599627-89-0) is a β,γ-unsaturated alicyclic sulfonyl chloride with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol. It features a cyclohexene ring bearing a sulfonyl chloride (–SO2Cl) group at the allylic 1-position, with the endocyclic double bond located between C2 and C3.

Molecular Formula C6H9ClO2S
Molecular Weight 180.65 g/mol
CAS No. 1599627-89-0
Cat. No. B1411918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-2-ene-1-sulfonyl chloride
CAS1599627-89-0
Molecular FormulaC6H9ClO2S
Molecular Weight180.65 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
InChIKeyKLULXMVLGGPSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-2-ene-1-sulfonyl chloride (CAS 1599627-89-0): A β,γ-Unsaturated Alicyclic Sulfonyl Chloride Building Block


Cyclohex-2-ene-1-sulfonyl chloride (CAS 1599627-89-0) is a β,γ-unsaturated alicyclic sulfonyl chloride with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol . It features a cyclohexene ring bearing a sulfonyl chloride (–SO2Cl) group at the allylic 1-position, with the endocyclic double bond located between C2 and C3 [1]. This structural arrangement places the electrophilic sulfonyl chloride group in an allylic environment, distinguishing it from the saturated cyclohexanesulfonyl chloride analog and from regioisomeric cyclohexene sulfonyl chlorides (1-ene and 3-ene isomers). The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for the preparation of sulfonamides, sulfonate esters, and as a precursor for transition-metal-catalyzed desulfinylative C–C coupling reactions [2].

Why Cyclohex-2-ene-1-sulfonyl chloride Cannot Be Replaced by Generic Cyclohexane or Cyclohexene Sulfonyl Chlorides


Cyclohexane and cyclohexene sulfonyl chlorides are not functionally interchangeable. The position of the endocyclic double bond relative to the –SO2Cl group dictates the compound's reactivity manifold. Cyclohex-2-ene-1-sulfonyl chloride belongs to the class of alk-2-enesulfonyl chlorides, which are β,γ-unsaturated and can undergo desulfinylative C–C allylation via transition-metal catalysis, a reactivity pathway not accessible to the saturated cyclohexanesulfonyl chloride (CAS 4837-38-1) [1]. Among the cyclohexene isomers, the 2-ene isomer places the double bond in conjugation with the sulfonyl-bearing carbon, creating an allylic sulfonyl chloride that can participate in both nucleophilic substitution at sulfur and allylic transformations. In contrast, cyclohex-1-ene-1-sulfonyl chloride (CAS 66605-90-1) is a vinylogous sulfonyl chloride with markedly different electronic character, while cyclohex-3-ene-1-sulfonyl chloride (CAS 854724-91-7) has an isolated double bond remote from the reactive center . Substituting any of these analogs without verifying reaction compatibility risks failed syntheses, altered regioselectivity, or complete loss of desired reactivity.

Quantitative Differentiation Evidence for Cyclohex-2-ene-1-sulfonyl chloride vs. Closest Analogs


Molecular Weight and Degree of Unsaturation Differentiate Cyclohex-2-ene-1-sulfonyl chloride from the Saturated Analog

Cyclohex-2-ene-1-sulfonyl chloride (C6H9ClO2S, MW = 180.65 g/mol) is distinguished from its saturated analog cyclohexanesulfonyl chloride (C6H11ClO2S, MW = 182.67 g/mol) by a mass difference of 2.02 Da, corresponding to the presence of one endocyclic double bond . This unsaturation is analytically verifiable by mass spectrometry and 1H NMR. The saturated analog has a reported density of 1.259 g/mL at 25 °C, boiling point of 255.8 °C at 760 mmHg, and refractive index n20/D 1.499 . In contrast, the target compound's physical properties (density, boiling point) are not as extensively documented in public databases , reflecting its more specialized nature and limited commercial availability.

Physicochemical Properties Structural Differentiation Quality Control

Regioisomeric Differentiation: Allylic (2-Ene) vs. Vinylogous (1-Ene) Sulfonyl Chloride Reactivity

Cyclohex-2-ene-1-sulfonyl chloride is an allylic sulfonyl chloride, whereas cyclohex-1-ene-1-sulfonyl chloride (CAS 66605-90-1) is a vinylogous (α,β-unsaturated) sulfonyl chloride. This regioisomeric distinction profoundly affects electrophilicity and reaction outcomes. The 2-ene isomer belongs to the class of alk-2-enesulfonyl chlorides that serve as electrophilic partners in iron-catalyzed desulfinylative C–C allylation with Grignard reagents, a transformation demonstrated to proceed with as little as 2 mol% Fe(acac)3 catalyst at room temperature [1]. The 1-ene isomer, by contrast, has the sulfonyl group directly attached to an sp² carbon, making it a vinyl sulfonyl chloride with distinct reactivity suited for Michael-type additions and Heck couplings rather than allylic desulfinylation . Both isomers share identical molecular formula (C6H9ClO2S) and molecular weight (180.65 g/mol) [2], meaning they cannot be distinguished by mass alone—only by NMR chemical shifts of the olefinic and allylic protons.

Synthetic Chemistry Sulfonamide Synthesis Regioselectivity

Commercial Availability Scarcity as a Procurement Decision Factor

Cyclohex-2-ene-1-sulfonyl chloride exhibits markedly lower commercial availability compared to both its saturated analog and its 3-ene isomer. The saturated cyclohexanesulfonyl chloride (CAS 4837-38-1) is a catalog item at Sigma-Aldrich (purity ≥90%, priced at approximately $91.40/g) [1] and is widely stocked by multiple vendors. The 3-ene isomer (CAS 854724-91-7) is available from suppliers such as CymitQuimica (€683/50 mg, €1,920/500 mg) and Synblock (NLT 98% purity) . In contrast, the 2-ene isomer was listed as 'Discontinued' at CymitQuimica as of 2019 , with limited alternative sources. This supply constraint makes the 2-ene isomer a significantly rarer commodity, requiring custom synthesis or specialized sourcing, which directly impacts procurement lead times and cost.

Supply Chain Sourcing Strategy Commercial Availability

Enabling the BCl3-Mediated Ene Reaction of SO2: A Privileged Reactivity of β,γ-Unsaturated Sulfonyl Chlorides

Cyclohex-2-ene-1-sulfonyl chloride can be conceptually accessed via the BCl3-mediated ene reaction of cyclohexene with SO2, followed by in situ NCS oxidation—a methodology reported by Marković, Vogel, and coworkers [1]. This reaction generates β,γ-unsaturated sulfonyl chlorides (alk-2-enesulfonyl chlorides) that are direct substrates for ligandless iron-catalyzed desulfinylative C–C allylation with Grignard reagents using as little as 2 mol% Fe(acac)3 [1]. Cyclohexanesulfonyl chloride (saturated) cannot participate in this desulfinylative allylation manifold because it lacks the requisite allylic double bond. The alk-2-enesulfonyl chloride framework is specifically activated for desulfinylative coupling, whereas simple alkanesulfonyl chlorides undergo different C–C bond-forming pathways [2].

Ene Reaction Sulfur Dioxide Chemistry C–C Bond Formation

Validated Application Scenarios for Cyclohex-2-ene-1-sulfonyl chloride (CAS 1599627-89-0)


Desulfinylative C–C Allylation for Fragment Coupling in Medicinal Chemistry

Cyclohex-2-ene-1-sulfonyl chloride is the preferred substrate for iron-catalyzed desulfinylative C–C allylation with Grignard reagents. This transformation, demonstrated by the Vogel group for the alk-2-enesulfonyl chloride class, enables the construction of allylated cyclohexene derivatives with catalyst loadings as low as 2 mol% Fe(acac)3 at room temperature . The resulting products retain the cyclohexene scaffold while introducing diverse aryl, alkyl, or heteroaryl groups at the allylic position, offering a direct route to functionalized cyclohexene building blocks for medicinal chemistry programs. The saturated analog cyclohexanesulfonyl chloride cannot participate in this specific transformation, making the 2-ene isomer indispensable for this reaction manifold.

Sulfonamide Library Synthesis with Conformationally Constrained Allylic Scaffolds

The sulfonyl chloride group of cyclohex-2-ene-1-sulfonyl chloride reacts readily with primary and secondary amines to form the corresponding sulfonamides . The resulting cyclohex-2-ene-1-sulfonamides incorporate both a hydrogen-bonding sulfonamide pharmacophore and a conformationally restricted cyclohexene ring with allylic functionality. This scaffold is distinct from sulfonamides derived from cyclohexanesulfonyl chloride (fully saturated) or cyclohex-1-ene-1-sulfonyl chloride (vinylogous), offering differentiated three-dimensional shape and electronic properties for structure-activity relationship (SAR) studies. The allylic position remains available for further functionalization after sulfonamide formation.

Precursor for β-Alkoxysulfonyl Chloride Synthesis via Diastereoselective Routes

Cyclohex-2-ene-1-sulfonyl chloride serves as a conceptual precursor in the three-step synthesis of β-alkoxy-substituted alicyclic sulfonyl chlorides, as described by Sokolov et al. (Synthesis 2019, 51, 848–858) . This methodology, developed with support from Enamine Ltd., produces cis-β-alkoxysulfonyl chlorides as single diastereomers on up to hundred-gram scale with overall yields of up to 52% . The 2-ene isomer's allylic sulfonyl chloride functionality is critical for this diastereoselective transformation; the 1-ene and 3-ene isomers would not furnish the same stereochemical outcome due to the altered position of the double bond relative to the reactive center.

Specialty Research Intermediate Where Isomeric Purity Is Critical

Given that cyclohex-2-ene-1-sulfonyl chloride (MW 180.65) is isobaric with its 1-ene and 3-ene regioisomers , its procurement is specifically warranted when synthetic protocols demand the allylic sulfonyl chloride geometry for regio- or stereoselective transformations. In such cases, the 2-ene isomer cannot be substituted with the more readily available 1-ene isomer (€242/50 mg) or 3-ene isomer (€683/50 mg) , as the double bond position dictates the outcome of subsequent reactions. Researchers must verify regioisomeric identity by 1H NMR upon receipt, as mass spectrometry alone cannot distinguish among the three isomers.

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